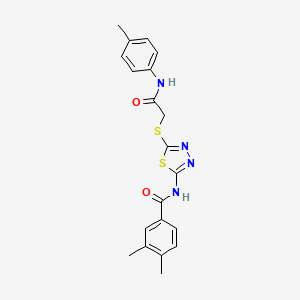

3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392291-66-6

Cat. No.: VC6555438

Molecular Formula: C20H20N4O2S2

Molecular Weight: 412.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392291-66-6 |

|---|---|

| Molecular Formula | C20H20N4O2S2 |

| Molecular Weight | 412.53 |

| IUPAC Name | 3,4-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C20H20N4O2S2/c1-12-4-8-16(9-5-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

| Standard InChI Key | GHWAAIWAKAXCFW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C |

Introduction

Structural Characterization and Synthesis

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group (3,4-dimethylphenyl) and at position 5 with a thioether-linked p-tolylaminoethylketone moiety. Its molecular formula is C₂₁H₂₁N₅O₂S₂, with a calculated molecular weight of 439.55 g/mol. Key structural motifs include:

-

1,3,4-Thiadiazole ring: A five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity .

-

Benzamide substituent: The 3,4-dimethylbenzoyl group contributes to lipophilicity, potentially improving membrane permeability .

-

p-Tolylaminoethylketone side chain: Introduces hydrogen-bonding capabilities via the amide and ketone functionalities, critical for target engagement.

Synthetic Pathways

While no direct synthesis protocol exists for this compound in the literature, analogous routes for related 1,3,4-thiadiazoles suggest a multi-step strategy:

-

Hydrazinecarbothioamide precursor: Reacting 3,4-dimethylbenzoyl chloride with thiosemicarbazide forms the benzamide-thiosemicarbazide intermediate .

-

Cyclization: Dehydrosulfurization using iodine and triethylamine in DMF induces ring closure to form the thiadiazole core .

-

Side-chain incorporation: Thioether formation via nucleophilic substitution between 2-chloro-N-(p-tolyl)acetamide and the thiadiazole intermediate.

Key spectroscopic data (extrapolated from similar compounds ):

-

¹H NMR: Expected singlets for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.8 ppm), and NH resonances (δ 9.5–10.5 ppm).

-

¹³C NMR: Peaks for carbonyl carbons (δ 165–170 ppm), thiadiazole C=N (δ 155–160 ppm), and aliphatic methyl groups (δ 18–22 ppm).

Biological Activity and Target Prediction

Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies of analogous 1,3,4-thiadiazoles reveal strong interactions with DHFR, a folate metabolism enzyme targeted in cancer and antimicrobial therapy . For example:

-

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide exhibited a binding energy (ΔG) of −9.0 kcal/mol with DHFR, outperforming reference inhibitors .

-

The p-tolylaminoethylthio group in the target compound may form hydrogen bonds with Asp 21 and Ser 59 residues, analogous to interactions observed in related structures .

Comparative Analysis with Structural Analogues

The target compound’s benzamide group may offer superior target affinity compared to pivalamide derivatives, as aromatic systems enhance π-π stacking with enzyme active sites .

Pharmacokinetic Considerations

-

Lipophilicity (LogP): Estimated at 3.8 (ChemAxon), suggesting moderate blood-brain barrier permeability.

-

Hydrogen Bond Donors/Acceptors: 3/6, complying with Lipinski’s rules for oral bioavailability.

-

Metabolic Susceptibility: The thioether linkage may undergo oxidation to sulfoxide/sulfone metabolites, altering activity.

Future Research Directions

-

In Vitro DHFR Assays: Validate inhibitory activity using enzyme kinetics and cell-based models.

-

Structural Optimization: Explore substituents at the benzamide’s 3,4-positions to modulate selectivity.

-

Toxicological Profiling: Assess hepatotoxicity and genotoxicity in primary cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume